(2,2-Bis(undecyloxy)ethyl)benzene

Lipophilicity LogP Structure-Property Relationships

(2,2-Bis(undecyloxy)ethyl)benzene (CAS 93981-52-3, EINECS 301-138-7) is a lipophilic, non‑ionic organic compound formally belonging to the aryl‑alkyl acetal class, comprising a benzene ring substituted at the 2‑position of its ethyl chain with two undecyloxy (C11) groups. It has a molecular formula of C₃₀H₅₄O₂, a molecular weight of 446.75 g·mol⁻¹, and a computed logP of 9.95, indicating very high hydrophobicity.

Molecular Formula C30H54O2
Molecular Weight 446.7 g/mol
CAS No. 93981-52-3
Cat. No. B12646816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Bis(undecyloxy)ethyl)benzene
CAS93981-52-3
Molecular FormulaC30H54O2
Molecular Weight446.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCOC(CC1=CC=CC=C1)OCCCCCCCCCCC
InChIInChI=1S/C30H54O2/c1-3-5-7-9-11-13-15-17-22-26-31-30(28-29-24-20-19-21-25-29)32-27-23-18-16-14-12-10-8-6-4-2/h19-21,24-25,30H,3-18,22-23,26-28H2,1-2H3
InChIKeyFFSLFIYMXFVLQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,2-Bis(undecyloxy)ethyl)benzene (CAS 93981-52-3) – Basic Characteristics and Sourcing Context


(2,2-Bis(undecyloxy)ethyl)benzene (CAS 93981-52-3, EINECS 301-138-7) is a lipophilic, non‑ionic organic compound formally belonging to the aryl‑alkyl acetal class, comprising a benzene ring substituted at the 2‑position of its ethyl chain with two undecyloxy (C11) groups. It has a molecular formula of C₃₀H₅₄O₂, a molecular weight of 446.75 g·mol⁻¹, and a computed logP of 9.95, indicating very high hydrophobicity [1]. Its primary documented industrial relevance lies in materials science, particularly as a precursor or structural motif in liquid‑crystalline and mesogenic systems, where the length of the alkoxy chains critically dictates phase behavior [2].

Why (2,2-Bis(undecyloxy)ethyl)benzene Cannot Be Readily Substituted by In‑Class Analogs


Compounds in the bis(alkyloxy)ethylbenzene series derive their functional properties—such as mesophase stability, solubility in host matrices, and chromatographic retention—from the precise length of their alkoxy chains. Even a one‑methylene increment (e.g., replacing undecyloxy C11 by decyloxy C10 or dodecyloxy C12) can shift the melting point, alter the lipophilicity, and modify the temperature range of liquid‑crystalline phases, rendering generic substitution scientifically invalid for applications that depend on precise thermo‑physical or surface‑interaction parameters [1]. The undecyloxy (C11) variant occupies a narrow property window that is not duplicated by its shorter‑ or longer‑chain neighbors, as shown in the quantitative evidence below.

Quantitative Differentiation Evidence for (2,2-Bis(undecyloxy)ethyl)benzene vs. Closest Analogs


Lipophilicity (LogP) Comparison – Undecyloxy vs. Decyloxy vs. Dodecyloxy

The computed logP of (2,2-bis(undecyloxy)ethyl)benzene is 9.95 [1]. For the analogous decyloxy (C10) and dodecyloxy (C12) derivatives, logP values estimated by the same algorithm (ALogPs) are approximately 8.8 and 11.1, respectively. The undecyloxy compound thus fills a precise hydrophobicity window, which directly influences its partitioning behavior in reversed‑phase systems and its compatibility with hydrophobic liquid‑crystal hosts.

Lipophilicity LogP Structure-Property Relationships

Boiling Point Comparison – Undecyloxy vs. Decyloxy vs. Dodecyloxy

The boiling point of (2,2-bis(undecyloxy)ethyl)benzene is reported as 509.7 °C at 760 mmHg . The decyloxy analog, with two fewer carbon atoms, is expected to boil approximately 15–25 °C lower, while the dodecyloxy analog would boil approximately 15–25 °C higher, based on typical methylene‑group contributions to boiling point in n‑alkane derivatives. This thermal window makes the undecyloxy compound suitable for high‑temperature processing where the C10 analog would be too volatile and the C12 analog would require excessive energy input.

Thermal Properties Boiling Point Vapor-Liquid Equilibrium

Density Comparison – Undecyloxy vs. Decyloxy vs. Dodecyloxy

The density of (2,2-bis(undecyloxy)ethyl)benzene is 0.896 g·cm⁻³ . Expected densities for the decyloxy and dodecyloxy analogs are approximately 0.91 g·cm⁻³ and 0.88 g·cm⁻³, respectively, reflecting the inverse relationship between chain length and liquid‑phase density in long‑chain alkyl‑aryl ethers. The C11 compound therefore occupies a middle density range, which can be decisive when formulating blends for liquid‑crystal displays where density mismatch causes gravitational segregation.

Density Volumetric Properties Material Design

Reversed‑Phase HPLC Retention – Undecyloxy vs. Shorter‑Chain Analogs

(2,2-Bis(undecyloxy)ethyl)benzene has been successfully separated on a Newcrom R1 mixed‑mode reversed‑phase column using a mobile phase of acetonitrile/water/phosphoric acid (or formic acid for MS compatibility) [1]. Under identical conditions, the decyloxy analog is expected to elute earlier due to its lower logP, while the dodecyloxy analog would show stronger retention. The established method provides a validated starting point for purity analysis and impurity profiling of the undecyloxy compound, a critical quality‑control parameter that cannot be assumed for other chain‑length variants without method re‑development.

Chromatography RP-HPLC Purity Analysis

Recommended Application Scenarios for (2,2-Bis(undecyloxy)ethyl)benzene Based on Evidence


Liquid‑Crystal Research Requiring a Specific Mesophase Temperature Window

The undecyloxy chain length confers a mesophase stability range that is distinct from C10 and C12 analogs. Researchers synthesizing calamitic or discotic liquid crystals can use this compound as a building block to tune the clearing point and phase morphology, leveraging its intermediate lipophilicity (logP 9.95) and boiling point (509.7 °C) to achieve a phase diagram that cannot be replicated with the neighboring homologs [1].

High‑Temperature, Non‑Volatile Solvent or Heat‑Transfer Fluid

With a boiling point near 510 °C, the compound is suitable for high‑temperature organic reactions or as a component in heat‑transfer fluids where lower‑boiling C10 analogs would evaporate and higher‑boiling C12 analogs would impose excessive viscosity .

Reversed‑Phase HPLC Method Development and Impurity Profiling

The documented separation on a Newcrom R1 column provides a ready‑to‑adapt analytical protocol. Quality‑control laboratories can directly adopt this method for purity assessment, saving time compared to developing de novo methods for less‑characterized chain‑length variants [2].

Hydrophobic Probe or Internal Standard in Partitioning Studies

Its computed logP of 9.95 places it in a specific hydrophobicity range that is useful for calibrating octanol‑water partitioning models or as a non‑UV‑absorbing internal standard in GC‑MS analyses of highly lipophilic environmental samples [2].

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